N-(3,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Description

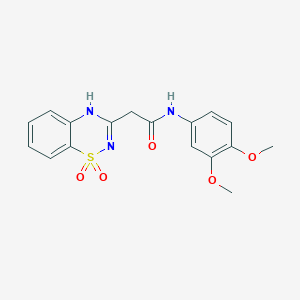

N-(3,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a benzothiadiazine ring system with two sulfonyl oxygen atoms (1,1-dioxo group) and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₉H₂₀ClN₃O₅S₂, with a molecular weight of 469.955 g/mol .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-24-13-8-7-11(9-14(13)25-2)18-17(21)10-16-19-12-5-3-4-6-15(12)26(22,23)20-16/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUIZPOSLDSXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide (CAS Number: 951540-79-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 375.4 g/mol. The compound features a benzothiadiazine core which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to act as an inhibitor or modulator of various enzymes and receptors involved in inflammatory and metabolic pathways.

Potential Mechanisms:

- Inhibition of Cyclooxygenase (COX) Pathways : Similar compounds have shown efficacy in inhibiting COX enzymes, leading to reduced inflammation.

- Modulation of Lipoxygenase (LOX) Pathways : Compounds with similar structures have been noted to affect LOX pathways, which are critical in the synthesis of leukotrienes involved in inflammatory responses.

Anti-inflammatory Activity

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance:

- In Vivo Studies : In models of induced edema (e.g., carrageenan-induced paw edema), related compounds demonstrated dose-dependent inhibition of inflammation.

- In Vitro Studies : Assays measuring the inhibition of platelet aggregation showed promising results for compounds with similar moieties.

Study 1: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects of a related compound demonstrated that it significantly reduced edema in rat models. The IC50 values indicated that these compounds were more potent than standard anti-inflammatory medications such as diclofenac .

Study 2: Mechanistic Insights

Further research explored the mechanistic pathways through which these compounds exert their effects. It was found that they inhibit both COX and LOX pathways effectively, suggesting a dual mechanism that could be beneficial in treating inflammatory diseases.

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

2.1.1. N-(3,4-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (CAS: 473902-19-1)

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Key Differences :

- Replaces the dimethoxyphenyl group with a dimethylphenyl moiety.

- Features a 1,1,3-trioxo-1,2-benzothiazole core instead of the 1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazine ring.

- However, reduced methoxy groups could lower solubility .

2.1.2. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide

- Molecular Formula : C₁₆H₁₈F₃N₃O₄

- Key Differences :

- Substitutes the benzothiadiazine ring with a trifluoromethyl oxadiazole moiety.

- Retains the 3,4-dimethoxyphenyl group but links it via an ethyl chain.

- Implications: The oxadiazole group is known for antimicrobial and anticancer activity, while the trifluoromethyl group enhances metabolic stability .

2.1.3. Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

- Molecular Formula : C₂₁H₂₁N₅O₃S

- Key Differences :

- Replaces the benzothiadiazine ring with a pyrimidinylthio group.

- Pharmacological Data : Demonstrated 100% seizure prevention in animal models without behavioral side effects, highlighting the importance of the pyrimidine-thioether moiety in anticonvulsant activity .

Pharmacological Activity Comparison

Molecular Properties and Drug-Likeness

- Analysis : The target compound’s higher molecular weight and hydrogen-bond acceptors may limit oral bioavailability compared to Epirimil. However, its lipophilicity aligns with CNS-targeting drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.